N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine
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Overview
Description
N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives It is characterized by the presence of a benzyl group and a nitrophenyl group attached to the asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(4-nitrophenyl)-alpha-asparagine typically involves the condensation of benzylamine with 4-nitrobenzoyl chloride, followed by the reaction with asparagine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N2-benzyl-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH~4~).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N-(4-nitrophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in their activity. The benzyl group may enhance the compound’s binding affinity to its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~1~-(4-nitrophenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide
Uniqueness
N~2~-benzyl-N-(4-nitrophenyl)-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and nitrophenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(benzylamino)-4-(4-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(22)10-15(18-11-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)20(24)25/h1-9,15,18H,10-11H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGQKZNZQTVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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